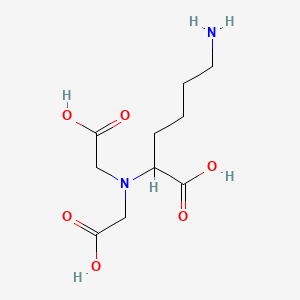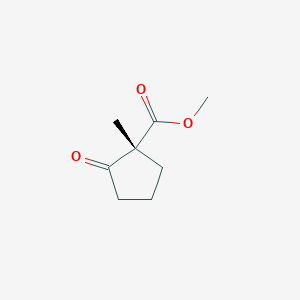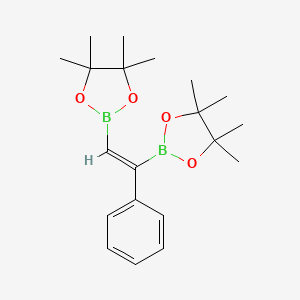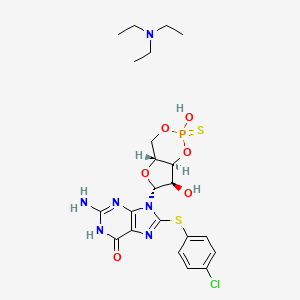
N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Descripción general
Descripción
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a useful research compound. Its molecular formula is C10H18N2O6 and its molecular weight is 262.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
It serves as a fluorescent protecting group in DNA sequencing methods. A derivative of 6-Amino-4-oxo-hexanoic acid, attached with a fluorescent probe, has been developed for the protection of hydroxyl groups and used in a new DNA sequencing method (Rasolonjatovo & Sarfati, 1998).
The compound is significant in chemical synthesis and the polyamide synthetic fibers industry. Its hydrophobic, flexible structure is used clinically as an antifibrinolytic drug, in modified peptide synthesis, and as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
It is a key component in the synthesis of constrained amino acids for use in chemistry, biochemistry, and drug design. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for instance, adds to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
It is used in the synthesis of specific compounds, such as 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which has relevance in pharmaceutical research (Shao-ji, 2015).
In the field of polymer science, it contributes to the synthesis of specific polymers like poly(amido-amine)s, which have significant biological properties (Ferruti et al., 2000).
It plays a role in the development of green corrosion inhibitors for metals. Schiff's bases derived from lysine (amino acid) and various aldehydes, including 6-amino-2-substituted hexanoic acids, have been studied for this purpose (Gupta, Verma, Quraishi, & Mukherjee, 2016).
It is a key component in the study of Zn2+ protein interactions, with specific fluorescent probes based on its structure (Jefferson, Hunt, & Ginsburg, 1990).
The compound is identified as a metabolite in the differentiation of various human and animal cancer cell lines, indicating its importance in cancer research (Callery, Egorin, Geelhaar, & Nayar, 1986).
Propiedades
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








